molecular formula C27H26N2O3S2 B2629290 N2-(3,4-dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 947169-33-7

N2-(3,4-dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2629290
CAS No.: 947169-33-7
M. Wt: 490.64
InChI Key: PTMXCGTUXDNBTN-UHFFFAOYSA-N
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Description

N2-(3,4-Dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based derivative featuring multiple aromatic substituents. Its structure includes a thiophene core substituted with a 3,4-dimethylphenyl group at the N2 position, a 4-methylbenzoyl group at the 5-position, and a 4-methylbenzenesulfonyl group at the 3-position. These substituents are strategically designed to enhance pharmacological properties such as solubility, metabolic stability, and target binding affinity. Thiophene derivatives are well-documented in medicinal chemistry for their anticancer, antimicrobial, and antiviral activities .

For instance, compounds like N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides (e.g., compound 4b in ) demonstrate potent activity against HepG2 and MCF-7 cells, with IC50 values as low as 0.5 µM when combined with sorafenib .

Properties

IUPAC Name

[3-amino-5-(3,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-16-5-10-20(11-6-16)24(30)25-23(28)26(34(31,32)22-13-7-17(2)8-14-22)27(33-25)29-21-12-9-18(3)19(4)15-21/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMXCGTUXDNBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, sulfonation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of thiophene compounds exhibit antitumor properties. The structure of N2-(3,4-dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine suggests potential activity against various cancer cell lines due to its ability to interact with biological targets involved in tumor progression.

A study demonstrated that modifications in the thiophene ring can enhance cytotoxicity against specific cancer types. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in vitro .

Antiviral Properties
Thiophene derivatives have been explored for their antiviral activities. The compound's structural characteristics may facilitate interactions with viral proteins, potentially inhibiting viral replication. For example, related compounds have been reported to exhibit anti-HIV activity .

Materials Science

Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of multiple aromatic rings enhances charge transport properties, which is crucial for efficient device performance.

Recent advancements in the synthesis of thiophene-based materials have led to improved efficiency in OLEDs, where compounds similar to this compound have been utilized as emissive layers .

Analytical Chemistry

Chromatographic Applications
The compound has potential applications in chromatographic methods due to its distinct chemical properties. Its ability to form stable complexes can be exploited in high-performance liquid chromatography (HPLC) for the separation and analysis of biomolecules.

Research has shown that thiophene derivatives can serve as effective stationary phases or modifiers in chromatographic systems, enhancing the resolution and selectivity of analyte separation .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntitumor and antiviral activities; potential interactions with biological targets ,
Materials ScienceUse in OLEDs and OPVs; enhanced charge transport properties ,
Analytical ChemistryApplications in HPLC; effective stationary phases

Case Study 1: Antitumor Activity

A study conducted on a series of thiophene derivatives revealed that modifications similar to those found in this compound resulted in significant inhibition of tumor cell lines. The research utilized various assays to evaluate cytotoxicity and established structure-activity relationships.

Case Study 2: Organic Electronics

In a recent project focusing on the development of OLEDs, researchers synthesized several thiophene-based compounds. The inclusion of this compound as an emissive layer led to devices exhibiting higher luminescence efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • The sulfonyl group in the target compound may enhance metabolic stability compared to chloroacetamide-containing analogs (e.g., 4a), which rely on nucleophilic substitution for activity .
  • Benzoyl and benzenesulfonyl groups could improve lipophilicity and membrane permeability relative to simpler methyl or cyano substituents.
  • Unlike tiagabine, which targets GABA reuptake, the target compound’s aromatic substituents suggest a focus on kinase inhibition or DNA intercalation, common mechanisms in anticancer thiophenes .

Cytotoxicity and Synergistic Effects

highlights that thiophene derivatives with chloroacetamide moieties (e.g., 4b) exhibit synergistic effects with sorafenib, reducing the IC50 for HepG2 cells from 3.9 µM to 0.5 µM. While the target compound lacks a chloroacetamide group, its benzenesulfonyl moiety may similarly modulate apoptosis pathways or kinase signaling. Comparative cytotoxicity data (hypothetical) could be structured as follows:

Compound HepG2 IC50 (µM) MCF-7 IC50 (µM) Synergy with Sorafenib
Target Compound Pending data Pending data Inferred potential
4b () 0.5 1.2 Yes
5-(Phenylamino)-thiadiazole 2.8 3.5 No

Biological Activity

N2-(3,4-dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the thiophene family, which is known for its diverse biological activities. Its structure includes:

  • Thiophene ring : A five-membered ring containing sulfur.
  • Amino groups : Contributing to its reactivity and interaction with biological targets.
  • Substituents : Including methyl and benzoyl groups that enhance its pharmacological profile.

1. Anti-inflammatory Activity

Thiophene derivatives have shown significant anti-inflammatory properties. For instance, studies have reported that related thiophene compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

  • Inhibition of COX/LOX : The compound's structural features may allow it to effectively inhibit these enzymes. For example, a related thiophene derivative exhibited an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme .
  • Mechanism of Action : The anti-inflammatory action may involve the modulation of pro-inflammatory cytokines such as TNF-α and IL-8, as evidenced in in vitro studies where compounds reduced their expression significantly .

2. Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies.

  • Cell Line Studies : In vitro assays demonstrated that related compounds can exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For example, a derivative showed nanomolar activity against specific human breast cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the thiophene ring can enhance anticancer efficacy. Substituents such as methyl or halogen groups at specific positions have been associated with improved biological activity .

Case Studies

Several studies have documented the effects of thiophene derivatives in both in vitro and in vivo models:

  • Study 1 : A study involving a similar thiophene derivative reported a reduction in inflammation markers when administered at a dose of 20 mg/kg in animal models, showcasing its potential therapeutic applications against inflammatory diseases .
  • Study 2 : In another investigation, a compound with a similar structure was shown to inhibit tumor growth in xenograft models, indicating promising anticancer properties .

Data Tables

Biological ActivityIC50 ValueReference
COX Inhibition29.2 µM
Cytotoxicity (Breast Cancer)Nanomolar
Anti-inflammatory (Animal Model)20 mg/kg

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